4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide
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Description
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Biological Activity
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide, also known as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure allows it to interact with various biological targets, which may lead to therapeutic applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H16N2O3S |
Molecular Weight | 336.4 g/mol |
IUPAC Name | This compound |
CAS Number | 756440-38-7 |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate cellular pathways involved in tumor growth and microbial resistance. The mechanism may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding: It can bind to receptors that regulate apoptosis and cell survival pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance:
- Cell Line Studies: In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxic effects. The IC50 values ranged from 6.26 μM to 20.46 μM across different assays, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition: Testing against Gram-positive and Gram-negative bacteria showed effective inhibition, with minimum inhibitory concentrations (MICs) indicating that the compound could serve as a lead for developing new antibiotics .
Case Studies
- Antitumor Efficacy in Lung Cancer:
- Antimicrobial Testing:
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other related compounds is useful:
Compound | IC50 (μM) | Activity Type |
---|---|---|
4-[[(6-Hydroxy-4,5,7-trimethyl-benzothiazol-2-yl)amino]methyl]benzenesulfonamide | 6.26 - 20.46 | Antitumor |
Doxorubicin | ~10 | Antitumor |
Ampicillin | ~8 | Antibacterial |
Properties
IUPAC Name |
4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-9-10(2)15(21)11(3)16-14(9)20-17(24-16)19-8-12-4-6-13(7-5-12)25(18,22)23/h4-7,21H,8H2,1-3H3,(H,19,20)(H2,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIAJUVGDUYASS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276311 |
Source
|
Record name | 4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120165-51-7 |
Source
|
Record name | 4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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